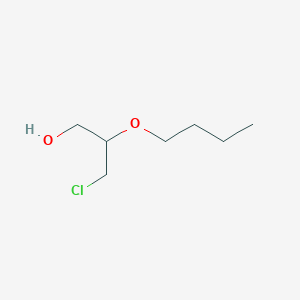
2-Butoxy-3-chloropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-3-chloropropan-1-ol is an organic compound with the molecular formula C7H15ClO2. It is a chlorohydrin, which means it contains both a hydroxyl group (-OH) and a chlorine atom attached to adjacent carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy-3-chloropropan-1-ol can be synthesized through the reaction of 3-chloropropan-1-ol with butanol in the presence of a base. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3-chloropropan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include 2-butoxy-3-hydroxypropan-1-ol, 2-butoxy-3-aminopropan-1-ol, and 2-butoxy-3-thiolpropan-1-ol.
Oxidation Reactions: Products include 2-butoxypropanal and 2-butoxypropanone.
Reduction Reactions: Products include 2-butoxypropan-1-ol and butane.
Scientific Research Applications
2-Butoxy-3-chloropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for the synthesis of bioactive molecules.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-butoxy-3-chloropropan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes and proteins, leading to the formation of covalent bonds and inhibition of enzyme activity.
Pathways Involved: It can affect metabolic pathways by altering the activity of key enzymes involved in the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Butoxyethanol
- 2-Butoxypropan-1-ol
- 3-Chloropropan-1-ol
Uniqueness
2-Butoxy-3-chloropropan-1-ol is unique due to the presence of both a butoxy group and a chlorine atom on adjacent carbon atoms. This structural feature allows it to undergo a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
6776-89-2 |
|---|---|
Molecular Formula |
C7H15ClO2 |
Molecular Weight |
166.64 g/mol |
IUPAC Name |
2-butoxy-3-chloropropan-1-ol |
InChI |
InChI=1S/C7H15ClO2/c1-2-3-4-10-7(5-8)6-9/h7,9H,2-6H2,1H3 |
InChI Key |
WPNGZSQYZTYHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CO)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


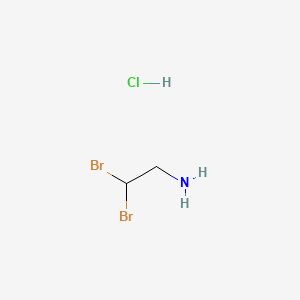
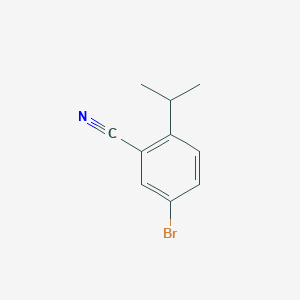
![3-(3-{[3-(2-azidoethoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13464762.png)
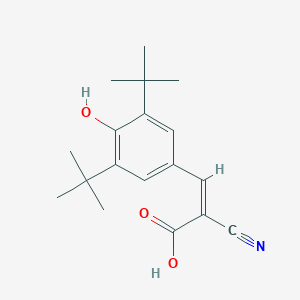
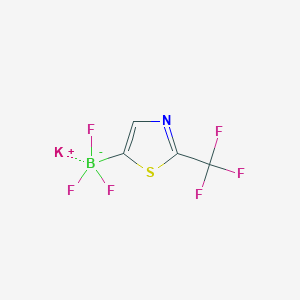
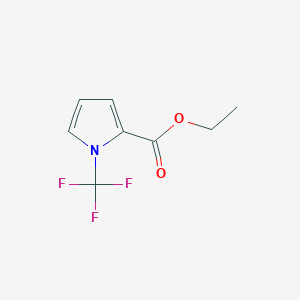
![2-Azabicyclo[3.1.1]heptan-4-amine](/img/structure/B13464790.png)
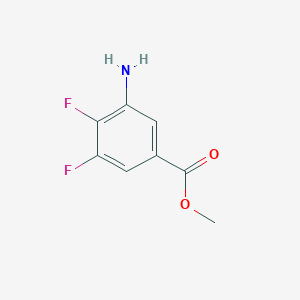
![rac-(1R,4S,5S)-4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13464810.png)
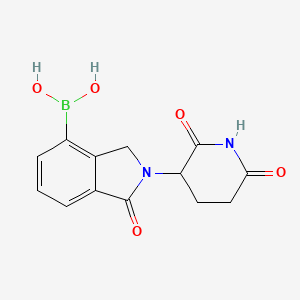
![5-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B13464837.png)
![2-[(Tert-butoxy)carbonyl]-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13464851.png)
![2-(3-Cyclohexylbicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13464855.png)
![N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-3-(pyridin-4-yl)propanamide dihydrochloride](/img/structure/B13464856.png)
